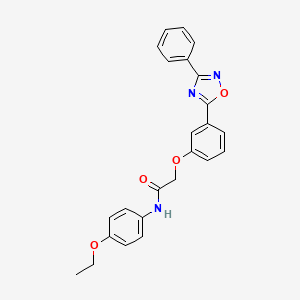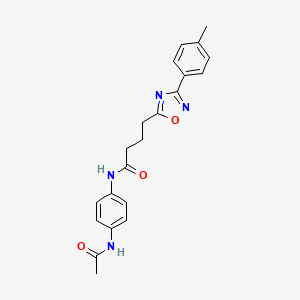
3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, an oxadiazole ring, and a quinolinol moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the quinolinol moiety could result in interesting photophysical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The oxadiazole ring might also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .作用机制
The mechanism of action of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol varies depending on its application. In the case of anti-cancer activity, it induces apoptosis in cancer cells by activating the caspase pathway. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In the case of metal ion detection, this compound selectively binds to metal ions, causing a change in its fluorescence properties. The binding process is reversible, and the compound can be reused for multiple detection cycles.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. It has been reported to exhibit anti-inflammatory and anti-microbial activities, which may be attributed to its ability to inhibit certain enzymes and pathways.
实验室实验的优点和局限性
One of the main advantages of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its versatility. It can be easily synthesized and modified to suit various applications. Moreover, it exhibits good stability and selectivity, making it an ideal candidate for sensing and detection applications.
One of the limitations of this compound is its limited solubility in certain solvents. This may hinder its application in certain fields, such as drug delivery and bioimaging.
未来方向
The potential applications of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol are vast and varied. Some of the future directions for research on this compound include:
1. Developing novel anti-cancer agents based on the structure of this compound.
2. Exploring the use of this compound as a sensor for the detection of environmental pollutants.
3. Investigating the potential of this compound as a drug delivery agent.
4. Studying the interaction of this compound with biological systems to gain insights into its mechanism of action.
5. Developing new materials based on the structure of this compound with interesting optical and electronic properties.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully explore its potential in various applications.
合成方法
The synthesis of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction between 4-nitrobenzohydrazide and 2-hydroxy-3-(quinolin-2-yl)propionitrile in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
科学研究应用
3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been reported to exhibit anti-inflammatory and anti-microbial activities.
In the field of materials science, this compound has been used as a fluorescent probe for the detection of metal ions. It has also been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
In the field of environmental science, this compound has been studied for its potential application as a sensor for the detection of environmental pollutants. It has been found to selectively bind to certain pollutants and emit a fluorescent signal, thus providing a simple and sensitive detection method.
安全和危害
属性
IUPAC Name |
3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-16-13(9-11-3-1-2-4-14(11)18-16)15-19-17(25-20-15)10-5-7-12(8-6-10)21(23)24/h1-9H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGZSDDOANXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)









![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)

